(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(5-bromo-6-chloropyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2.ClH/c7-5-2-1-4(3-9)10-6(5)8;/h1-2H,3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHISFCWCAGACJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1CN)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets. The strategic placement of halogen atoms on this versatile ring system profoundly influences a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a di-halogenated pyridinylmethylamine, represents a highly valuable building block for medicinal chemists. Its unique substitution pattern offers multiple reaction sites for diversification, making it a sought-after intermediate in the synthesis of complex molecular entities, particularly in the realm of targeted therapies such as kinase inhibitors.[1][2][3] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications and safe handling.

Physicochemical and Structural Characteristics

This compound is identified by the CAS number 1799439-04-5 .[4][5] As a hydrochloride salt, it typically presents as a solid, enhancing its stability and ease of handling compared to the free base. A thorough understanding of its properties is critical for its effective use in synthesis.

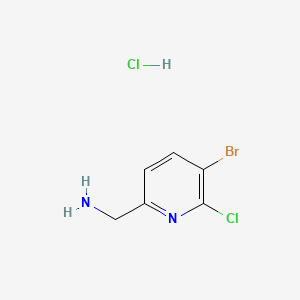

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1799439-04-5 | [4][5] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [4] |

| Molecular Weight | 257.94 g/mol | [4] |

| Appearance | Typically a solid | N/A |

| Purity | Commercially available up to 95% | [4] |

Synthesis and Purification: A Mechanistic Approach

The likely precursor for this synthesis is 2-amino-6-chloropyridine. The strategy involves the regioselective bromination of the pyridine ring, followed by the introduction of the aminomethyl group.

Proposed Synthetic Workflow:

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed):

Step 1: Synthesis of 2-Amino-5-bromo-6-chloropyridine

-

Rationale: The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions. The 5-position is generally favored due to reduced steric hindrance. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic systems.

-

Procedure:

-

Dissolve 2-amino-6-chloropyridine in a chlorinated solvent such as dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Synthesis of 5-Bromo-6-chloro-2-cyanopyridine

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring into a variety of functional groups, including a nitrile, via a diazonium salt intermediate.

-

Procedure:

-

Suspend 2-amino-5-bromo-6-chloropyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5°C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature strictly controlled to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. An exotherm and gas evolution will be observed.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer, dry, and concentrate. The crude nitrile can then be purified by chromatography or recrystallization.

-

Step 3: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine (Free Base)

-

Rationale: The reduction of a nitrile to a primary amine is a standard transformation. Catalytic hydrogenation using Raney Nickel is an effective method, though other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve 5-bromo-6-chloro-2-cyanopyridine in a suitable solvent like methanol or ethanol.

-

Add a catalytic amount of Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Heat and stir the reaction until hydrogen uptake ceases.

-

Cool the reaction, carefully filter off the catalyst, and concentrate the filtrate to yield the crude free base.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: Converting the free base amine to its hydrochloride salt improves stability, crystallinity, and handling properties.

-

Procedure:

-

Dissolve the crude (5-bromo-6-chloropyridin-2-yl)methanamine in a suitable solvent such as diethyl ether or isopropanol.

-

Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until the solution is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

-

Applications in Drug Discovery and Development

Halogenated heterocyclic compounds are indispensable in modern drug discovery.[1] The bromine and chlorine atoms in this compound serve two primary purposes:

-

Modulation of Physicochemical Properties: The halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability. They can also block sites of metabolism, increasing the half-life of a drug molecule.

-

Synthetic Handles for Further Elaboration: The bromine atom, in particular, is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The primary amine provides a nucleophilic site for amide bond formation, reductive amination, or the construction of other nitrogen-containing heterocycles.

This compound is particularly relevant as an intermediate for the synthesis of protein kinase inhibitors .[2][8] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the substituents at the 5- and 6-positions can be elaborated to achieve potency and selectivity for a specific kinase target.

Analytical and Quality Control Methods

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor reaction progress. A reverse-phase C18 column with a mobile phase of water and acetonitrile (often with a modifier like trifluoroacetic acid) is a typical starting point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the structure by showing the characteristic signals for the two aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, and the ammonium protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: Will show the expected number of carbon signals for the pyridine ring and the aminomethyl group.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine and two chlorine atoms.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the ammonium group, C-H stretches, and the aromatic C=C and C=N vibrations of the pyridine ring.

Safety, Handling, and Storage

As with any halogenated organic compound, appropriate safety precautions must be taken when handling this compound. While specific toxicity data for this compound is not widely available, data from structurally related compounds suggest the following:

-

Hazard Classification (Anticipated):

-

Acute Toxicity, Oral

-

Skin Irritation

-

Serious Eye Irritation

-

May cause respiratory irritation

-

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

-

-

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically important building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its di-halogenated pyridine core provides a robust platform for generating diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and handling is essential for any researcher or drug development professional looking to leverage its synthetic potential in the creation of next-generation therapeutics.

References

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Dolan, S. K., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. RSC Advances, 3(43), 19857-19901. Available at: [Link]

- Google Patents. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors.

-

Acros Pharmatech. This compound. Available at: [Link]

-

PubChem. 5-Bromo-6-chloropyridin-2-amine. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. WO2004016597A3 - Protein kinase inhibitors and uses thereof.

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Available at: [Link]

- Google Patents. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

YouTube. (2021). Week 12-Lecture 77 : Synthesis of a drug molecule. NPTEL IIT Bombay. Available at: [Link]

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

Sources

- 1. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2004016597A3 - Protein kinase inhibitors and uses thereof - Google Patents [patents.google.com]

- 4. This compound | 1799439-04-5 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound [acrospharma.co.kr]

- 7. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 8. WO2012059932A1 - 2, 4 -diaminopyrimidine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]

(5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride molecular weight

An In-depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Introduction

This compound is a halogenated pyridine derivative that serves as a crucial building block in modern medicinal chemistry. The pyridine scaffold is a privileged structure in drug discovery, and its functionalization with halogens like bromine and chlorine provides chemists with versatile handles for molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties. Halogen atoms can modulate a compound's acidity, lipophilicity, and metabolic stability, and can participate in specific halogen bonding interactions with biological targets.[1]

This guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, presents a plausible synthetic route with mechanistic insights, outlines methods for its analytical characterization, discusses its applications in drug discovery, and provides essential safety and handling protocols.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its appropriate handling, storage, and use in quantitative experiments.

| Property | Value | References |

| Molecular Formula | C₆H₇BrCl₂N₂ (or C₆H₆BrClN₂·HCl) | [2][3] |

| Molecular Weight | 257.94 g/mol | [3][4] |

| CAS Number | 1799439-04-5 | [3][5][6] |

| Appearance | Typically an off-white to yellow solid | [2] |

| Purity | Commonly supplied at ≥95% | [3] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances. | [3][7] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may exist, a common and logical approach for preparing substituted pyridines involves a sequence of regioselective halogenation and functional group interconversion. The following proposed synthesis provides a robust framework for obtaining this compound.

Proposed Synthetic Workflow

The synthesis can be envisioned as a three-step process starting from 2-amino-6-chloropyridine, a readily available commercial starting material.

Caption: Proposed synthetic pathway for (5-Bromo-6-chloropyridin-2-yl)methanamine HCl.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Amino-6-chloropyridine

-

Rationale: The amino group at the C2 position is an activating group that directs electrophilic substitution to the C3 and C5 positions. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, minimizing over-bromination and harsh reaction conditions. The reaction is typically performed at a low temperature to control selectivity.[8]

-

Procedure:

-

Dissolve 2-amino-6-chloropyridine (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-6-chloropyridine.[8]

-

Step 2: Sandmeyer Reaction to Install a Cyano Group

-

Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a variety of functional groups via a diazonium salt intermediate. The cyano group is introduced as a precursor to the aminomethyl group.

-

Procedure:

-

Suspend 2-amino-5-bromo-6-chloropyridine (1.0 eq) in an aqueous solution of sulfuric acid and cool to 0-5°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq).

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (N₂ gas) should be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours, then heat gently (e.g., to 50°C) to ensure completion.

-

Cool the mixture, extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography to obtain 5-bromo-6-chloro-2-cyanopyridine.

-

Step 3: Reduction of the Cyano Group and Salt Formation

-

Rationale: The nitrile can be readily reduced to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, or catalytic hydrogenation (e.g., H₂ over Raney Nickel) can be used for a milder approach. The final step involves protonation with HCl to form the stable, crystalline hydrochloride salt, which is often easier to handle and purify than the free base.

-

Procedure:

-

Carefully add a solution of 5-bromo-6-chloro-2-cyanopyridine (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Cool the reaction to 0°C and cautiously quench by sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

-

Concentrate the filtrate to yield the crude free base of (5-bromo-6-chloropyridin-2-yl)methanamine.

-

Dissolve the crude amine in a minimal amount of diethyl ether or methanol and add a solution of HCl in diethyl ether (1.1 eq) dropwise.

-

The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

| Technique | Expected Signatures |

| ¹H NMR | - Aromatic protons on the pyridine ring (singlets or doublets in the 7.5-8.5 ppm range). - Methylene protons (-CH₂-) appearing as a singlet around 4.0-4.5 ppm. - Amine protons (-NH₃⁺) appearing as a broad singlet, potentially downfield. |

| ¹³C NMR | - Aromatic carbons in the 110-160 ppm range. - Methylene carbon around 40-50 ppm. |

| Mass Spec (ESI+) | - Molecular ion peak [M+H]⁺ corresponding to the free base, showing a characteristic isotopic pattern due to the presence of one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). |

| Infrared (IR) | - N-H stretching vibrations for the ammonium salt (broad, ~2800-3100 cm⁻¹). - C-H aromatic and aliphatic stretches. - C=N and C=C stretches of the pyridine ring (~1400-1600 cm⁻¹). |

Standard Operating Procedure for Characterization

-

Sample Preparation: Prepare a ~5-10 mg/mL solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) for NMR analysis. For mass spectrometry, prepare a dilute solution in methanol or acetonitrile.

-

NMR Spectroscopy: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Mass Spectrometry: Infuse the sample into an electrospray ionization (ESI) mass spectrometer and acquire data in positive ion mode to confirm the molecular weight.

-

Purity Analysis: Assess purity using HPLC with UV detection or LC-MS.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely an inert chemical; it is a versatile intermediate for creating complex molecules with therapeutic potential.

-

Scaffold for Elaboration: The primary amine provides a nucleophilic site for amide bond formation, reductive amination, or sulfonylation, allowing for the attachment of diverse side chains.

-

Cross-Coupling Chemistry: The bromo and chloro substituents serve as distinct handles for transition-metal-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond in reactions like Suzuki, Stille, or Buchwald-Hartwig amination, allowing for sequential and site-selective modifications.

-

Pharmacophore Component: The substituted pyridine ring can act as a bioisostere for other aromatic systems and can engage in hydrogen bonding and pi-stacking interactions within a target protein's active site.

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Safety, Handling, and Storage

Proper handling of this compound is critical to ensure laboratory safety. The following information is based on data for structurally related hazardous chemicals.[7][9]

Hazard Identification

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[10] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[11] |

| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation)[11] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[10] |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.[12]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN166 or NIOSH standards.[12][13]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat to prevent skin contact.[13]

-

Respiratory Protection: If a fume hood is not available or if dust levels are high, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[12]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the field of pharmaceutical research. Its dual halogenation provides a platform for selective, stepwise synthetic modifications, while the primary amine offers a convenient point for library diversification. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory.

References

-

Acros Pharmatech. This compound. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

PubChem. 5-Bromo-6-chloropyridin-2-amine - Hazards Identification. [Link]

-

Seedion. This compound. [Link]

-

Chemsigma. This compound [1799439-04-5]. [Link]

-

PubChemLite. (5-bromo-3-chloropyridin-2-yl)methanamine. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChemLite. (5-bromo-2-chloropyridin-4-yl)methanamine. [Link]

-

Pathak, T. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (5-Bromo-3-chloropyridin-2-yl)methanamine hydrochloride [cymitquimica.com]

- 3. acrospharma.co.kr [acrospharma.co.kr]

- 4. This compound - 有机砌块 - 西典实验 [seedior.com]

- 5. This compound | 1799439-04-5 [chemicalbook.com]

- 6. This compound [1799439-04-5] | Chemsigma [chemsigma.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 9. aksci.com [aksci.com]

- 10. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

A Comprehensive Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride: Properties, Safety, and Handling for Drug Discovery Professionals

This guide provides an in-depth analysis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (CAS RN: 1799439-04-5), a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. As a versatile chemical intermediate, the strategic placement of bromo and chloro substituents on the pyridine ring offers synthetic handles for constructing complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals, offering a detailed overview of the compound's physicochemical properties, a thorough assessment of its potential hazards based on data from structural analogs, and rigorous, field-proven protocols for safe handling, storage, and emergency response.

Physicochemical and Structural Information

This compound is a key building block whose utility is defined by its structure. The primary amine provides a nucleophilic site for amide bond formation or other derivatizations, while the halogen atoms are ideal for cross-coupling reactions.

| Identifier | Value | Source |

| CAS Number | 1799439-04-5 | [1][2][3] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [2][3] |

| Molecular Weight | 257.94 g/mol | [2][3] |

| Canonical SMILES | C1=CC(=C(N=C1CN)Cl)Br.Cl | [2] |

| InChI Key | AHISFCWCAGACJV-UHFFFAOYSA-N | [2] |

Hazard Identification and Classification

Presumptive GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A / 1 | H319: Causes serious eye irritation / H318: Causes serious eye damage |

| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |

These classifications necessitate the use of the following GHS pictograms when handling the substance:

Exposure Controls and Personal Protection

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust personal protective equipment (PPE), is mandatory. This "Hierarchy of Controls" is a foundational principle of laboratory safety.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dissolution, and transfer, must be performed inside a properly functioning and certified chemical fume hood.[7][8] This is the primary defense against inhaling potentially irritating dust or aerosols.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. The potential for serious eye irritation makes this non-negotiable.[7]

-

Hand Protection: Use nitrile or neoprene gloves. Latex gloves are not suitable and offer poor chemical resistance.[7] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[9]

-

Skin and Body Protection: A full-length, buttoned laboratory coat must be worn to prevent skin contact.[9] Ensure legs and feet are covered with appropriate clothing and closed-toe shoes.

-

Respiratory Protection: If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is critical for mitigating risks associated with this and similar research chemicals.

Experimental Protocol: Handling and Weighing

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment (spatula, weigh paper, glassware).

-

Don PPE: Put on all required PPE as described in Section 3.

-

Transfer: Conduct all transfers within the fume hood. Open the container away from your breathing zone.

-

Weighing: Use a clean spatula to carefully transfer the solid to a tared weigh boat or paper. Avoid creating dust. If dust is generated, allow it to settle within the hood before proceeding.

-

Closure: Securely close the container immediately after use to prevent absorption of atmospheric moisture.[7]

-

Cleanup: Clean any minor residues from the balance and work surface within the hood using a damp cloth. Dispose of all contaminated materials (weigh paper, gloves) in the designated hazardous waste container.

-

Post-Handling: Wash hands thoroughly with soap and water after the procedure is complete.[5]

Storage:

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10]

-

Keep it segregated from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

-

The storage area should be clearly marked and secured.

Disposal:

-

This material must be disposed of as hazardous chemical waste.[7]

-

Follow all local, state, and federal regulations. Arrange for disposal through a licensed company in consultation with your institution's Environmental Health & Safety (EHS) department.[12]

-

Under no circumstances should this chemical or its containers be disposed of in general trash or down the drain.[5]

First Aid and Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

Emergency Response Workflow

First-Aid Measures:

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Spill Response:

-

For small spills, wear appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth, and sweep it into a sealed container for hazardous waste disposal.[4][8]

-

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Role in Drug Discovery and Synthesis

Halogenated heterocycles like this compound are foundational components in modern medicinal chemistry.[14] The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables chemists to systematically build molecular complexity and explore the chemical space around a core scaffold. Such building blocks are instrumental in constructing compound libraries for screening against various biological targets and are frequently found in the structures of clinical candidates and approved drugs.[14][15]

References

-

AFG Bioscience. (n.d.). SAFETY DATA SHEET: (5-Bromopyridin-2-yl)methanamine hydrochloride. Retrieved from [Link]

-

University of Iowa. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

Seedion. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). (5-bromo-3-chloropyridin-2-yl)methanamine. Retrieved from [Link]

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

G. S. Kumar, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

Sources

- 1. This compound | 1799439-04-5 [chemicalbook.com]

- 2. This compound [acrospharma.co.kr]

- 3. This compound - 有机砌块 - 西典实验 [seedior.com]

- 4. 5-Bromo-6-chloropyridin-2-amine | C5H4BrClN2 | CID 22349203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. aksci.com [aksci.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. lobachemie.com [lobachemie.com]

- 11. sarchemlabs.com [sarchemlabs.com]

- 12. afgsci.com [afgsci.com]

- 13. echemi.com [echemi.com]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document is intended for researchers, medicinal chemists, and process development scientists who are looking to incorporate this versatile scaffold into their discovery and development pipelines.

Introduction: The Strategic Value of the 2-Aminomethyl-5,6-dihalopyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets and its favorable physicochemical properties.[1] Specifically, the 2-aminomethylpyridine motif is a common feature in a variety of biologically active compounds, including kinase inhibitors.[2][3] The presence of halogen substituents, such as bromo and chloro groups, on the pyridine ring provides medicinal chemists with strategic handles for further molecular elaboration through cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR).[4]

This compound (CAS Number: 1799439-04-5) is a valuable building block that combines these key features. The primary amine provides a nucleophilic center for the introduction of a wide range of substituents, while the bromo and chloro groups offer orthogonal reactivity for the construction of complex molecular architectures. This guide will detail the commercial availability, synthesis, handling, and applications of this important synthetic intermediate.

Commercial Availability

This compound is available from a number of commercial suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and identity of the material before use.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Arctom Scientific[4] | Varies | Reagent to bulk sizes |

| King-Pharm[5] | Varies | Inquire for details |

| Chemsigma[6] | Varies | Inquire for details |

| Acros Pharmatech[7] | Varies | Inquire for details |

| Seedion[8] | 95% | 25mg, 100mg |

Physicochemical Properties and Handling

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1799439-04-5 | [2][4][5][6] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [8] |

| Molecular Weight | 257.94 g/mol | [8] |

| Appearance | Off-white to yellow solid | [9] |

| Storage Conditions | Store at room temperature in a dry, well-ventilated area. | [8] |

Safety and Handling

As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[10][11]

Synthesis and Purification: A Representative Protocol

dot

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Bromo-6-chloropicolinonitrile

Materials:

-

5-Bromo-6-chloropicolinonitrile

-

Methanol (anhydrous)

-

Cobalt(II) chloride hexahydrate (CoCl₂)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (2M in diethyl ether)

Procedure:

-

To a stirred solution of 5-Bromo-6-chloropicolinonitrile (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon), add cobalt(II) chloride hexahydrate (0.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base of (5-Bromo-6-chloropyridin-2-yl)methanamine.

Purification and Salt Formation

-

The crude amine can be purified by silica gel column chromatography using a gradient of dichloromethane and methanol.

-

To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Slowly add a solution of hydrochloric acid (1.1 eq, e.g., 2M in diethyl ether) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization and Quality Control

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound.

Researchers should obtain a Certificate of Analysis from the supplier, which will provide data from these analytical techniques.

Applications in Medicinal Chemistry

The 2-aminomethyl-5,6-dihalopyridine scaffold is a key component in a variety of biologically active molecules, particularly in the development of kinase inhibitors.[2][3] The primary amine can be readily derivatized to form amides, ureas, sulfonamides, and other functional groups, while the halogen atoms provide sites for cross-coupling reactions to introduce aryl or heteroaryl moieties.

dotdot

graph Application_Workflow { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="(5-Bromo-6-chloropyridin-2-yl)methanamine\nhydrochloride"]; B [label="Derivatization of the amine"]; C [label="Cross-coupling at the\nbromo or chloro position"]; D [label="Biologically Active Molecules\n(e.g., Kinase Inhibitors)"];

A -> B [label="Acylation, Sulfonylation, etc."]; B -> C [label="Suzuki, Buchwald-Hartwig, etc."]; C -> D; }

Sources

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase inhibitors - Patent US-9751837-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 6. biosynth.com [biosynth.com]

- 7. BRPI0507668A - compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. 358672-65-8(5-Bromo-6-chloropyridin-2-amine) | Kuujia.com [kuujia.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. BRPI0906973A2 - Compounds and compositions as kinase inhibitors. - Google Patents [patents.google.com]

Spectroscopic Characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride (C₆H₇BrCl₂N₂), a key intermediate in pharmaceutical research and development. In the absence of extensive publicly available experimental data, this document leverages predictive methodologies and comparative analysis of analogous structures to provide a robust analytical framework. This guide is intended for researchers, scientists, and drug development professionals, offering detailed predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Furthermore, standardized experimental protocols are provided to enable researchers to acquire and verify these spectral data in a laboratory setting.

Introduction: The Significance of Spectroscopic Analysis

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The precise arrangement of its functional groups—a dibromochloro-substituted pyridine ring and a methanamine hydrochloride side chain—necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are indispensable for this purpose, providing a detailed fingerprint of the molecule's electronic and vibrational states.

This guide is structured to provide not just the predicted spectral data but also the scientific rationale behind these predictions. By understanding the expected spectral features, researchers can more efficiently identify the compound, troubleshoot synthetic pathways, and ensure the quality of their materials. The self-validating protocols described herein are designed to be robust and reproducible, forming a solid foundation for regulatory submissions and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the pyridine ring and the integrity of the methanamine side chain.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the aminomethyl group. The hydrochloride form will influence the chemical shift of the protons adjacent to the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Couplings (500 MHz, DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.1 - 8.3 | d | ~8.5 |

| H-4 | 7.9 - 8.1 | d | ~8.5 |

| CH₂ | 4.2 - 4.4 | s | - |

| NH₃⁺ | 8.5 - 9.0 | br s | - |

-

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Region (7.9 - 8.3 ppm): The two protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. Their downfield chemical shifts are a result of the deshielding effects of the electronegative nitrogen atom and the halogen substituents. The expected coupling constant of ~8.5 Hz is typical for ortho-coupling in a six-membered aromatic ring.

-

Aliphatic Region (4.2 - 4.4 ppm): The two protons of the methylene group (CH₂) are predicted to appear as a singlet, as there are no adjacent protons to couple with. The proximity to the electron-withdrawing pyridine ring and the protonated amino group results in a downfield shift compared to a typical alkyl amine.

-

Amine Protons (8.5 - 9.0 ppm): The three protons of the ammonium group (NH₃⁺) are expected to be a broad singlet. The chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature. In the hydrochloride salt form, these protons are acidic and exchange with residual water in the solvent, leading to signal broadening.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide direct information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155 - 158 |

| C-3 | 142 - 145 |

| C-4 | 125 - 128 |

| C-5 | 118 - 121 |

| C-6 | 148 - 151 |

| CH₂ | 45 - 48 |

-

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Region (118 - 158 ppm): The five carbon atoms of the pyridine ring are all chemically distinct and are expected to resonate in this region. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and halogens (C-5 and C-6) will be the most downfield. The specific chemical shifts are influenced by the combined electronic effects of all substituents.

-

Aliphatic Region (45 - 48 ppm): The single carbon of the methylene group (CH₂) is expected to appear in this range, consistent with a carbon atom attached to a nitrogen and an aromatic ring.

-

Experimental Protocol for NMR Data Acquisition

Caption: Experimental workflow for NMR data acquisition and processing.

-

Causality in Experimental Choices:

-

Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is chosen for its excellent solvating power for hydrochloride salts and its ability to allow observation of exchangeable protons like those in the NH₃⁺ group.

-

Spectrometer Frequency (500 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning the closely spaced aromatic signals.

-

2D NMR: While 1D spectra are often sufficient for initial identification, 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide definitive evidence of proton-proton and proton-carbon connectivities, leaving no ambiguity in the structural assignment.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

Electrospray ionization (ESI) in positive ion mode is the recommended technique for this compound, as the amine group is readily protonated.

Table 3: Predicted m/z Values for Key Ions in ESI-MS

| Ion | Formula | Predicted Exact Mass (m/z) |

| [M+H]⁺ (free base) | [C₆H₈BrClN₂]⁺ | 220.9636 |

| [M-NH₂]⁺ | [C₆H₅BrCl]⁺ | 204.9261 |

-

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak: The most informative peak will be the protonated molecule of the free base, [M+H]⁺, at an m/z of approximately 220.9636. The isotopic pattern of this peak will be highly characteristic due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a distinctive cluster of peaks that can be used to confirm the elemental composition.

-

Fragmentation: A likely fragmentation pathway involves the loss of the aminomethyl group, leading to the formation of the (5-Bromo-6-chloropyridin-2-yl)methyl cation. Further fragmentation of the pyridine ring may also be observed.

-

Experimental Protocol for MS Data Acquisition

Caption: Workflow for acquiring and analyzing mass spectrometry data.

-

Causality in Experimental Choices:

-

Ionization Technique (ESI): Electrospray ionization is a "soft" ionization technique that is ideal for polar and ionic compounds like amine hydrochlorides, as it typically keeps the molecule intact, allowing for the observation of the molecular ion.

-

Mass Analyzer (TOF): A Time-of-Flight (TOF) mass analyzer is chosen for its high resolution and mass accuracy, which are essential for confirming the elemental composition from the exact mass measurement and for resolving the complex isotopic pattern.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Table 4: Predicted Characteristic IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (NH₃⁺) | 3100 - 2800 | Broad, Strong |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C=N, C=C stretch (pyridine ring) | 1600 - 1450 | Medium to Strong |

| N-H bend (NH₃⁺) | 1600 - 1500 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

| C-Br stretch | 600 - 500 | Strong |

-

Interpretation of the Predicted IR Spectrum:

-

N-H Stretching: A very broad and strong absorption band is expected in the 3100 - 2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This is often the most prominent feature in the spectrum.

-

Pyridine Ring Vibrations: A series of bands between 1600 and 1450 cm⁻¹ will correspond to the C=C and C=N stretching vibrations of the pyridine ring.

-

Halogen-Carbon Stretching: Strong absorptions in the fingerprint region, below 800 cm⁻¹, will be indicative of the C-Cl and C-Br stretching vibrations.

-

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

-

Causality in Experimental Choices:

-

Sampling Technique (ATR): Attenuated Total Reflectance (ATR) is a modern, rapid, and convenient method for acquiring IR spectra of solid samples with minimal sample preparation. It avoids the need for preparing KBr pellets.

-

Background Correction: Acquiring a background spectrum is crucial to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely from the sample.

-

Conclusion

The comprehensive spectroscopic data presented in this guide, while predictive, provide a robust framework for the analytical characterization of this compound. The detailed interpretations of the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra, combined with the provided experimental protocols, offer a complete and self-validating system for researchers. By following these guidelines, scientists and drug development professionals can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their research and development efforts. It is strongly recommended that experimental data be acquired and compared with the predictions herein to provide ultimate confirmation of the compound's identity.

References

-

At this time, direct and comprehensive spectroscopic data for this compound is not widely available in peer-reviewed literature. The predictions and interpretations in this guide are based on established principles of spectroscopic analysis and data from analogous chemical structures.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Online chemical databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem provide extensive experimental data for a wide range of related compounds. (e.g., [Link])

-

NMR prediction tools such as those available on NMRDB.org ([Link]) can be used for generating theoretical spectra.

A Comprehensive Technical Guide to (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their unique electronic properties and ability to engage in specific biological interactions make them a privileged scaffold in drug discovery.[2] Among the vast landscape of pyridine derivatives, (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride emerges as a significant building block, offering multiple points for molecular elaboration and the potential for incorporation into novel therapeutic candidates. This guide provides an in-depth analysis of its chemical identity, a plausible synthetic route, and its potential applications in the field of drug development.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section delineates the systematic naming and fundamental properties of the title compound.

IUPAC Nomenclature

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 1-(5-Bromo-6-chloropyridin-2-yl)methanaminium chloride . This name is derived through a step-by-step analysis of its structure:

-

Parent Heterocycle: The core is a pyridine ring.

-

Numbering: The nitrogen atom in the pyridine ring is assigned position 1.

-

Substituents on the Ring: A bromine atom is at position 5, and a chlorine atom is at position 6.

-

Side Chain: A methanamine (-CH₂NH₂) group is attached to position 2 of the pyridine ring.

-

Principal Functional Group: The amine group is the principal functional group. Since it is part of a larger molecule, the entire substituted pyridine ring is considered a substituent on the methanamine.

-

Cation Formation: The amine group is protonated, forming a methanaminium cation.

-

Counter-ion: The counter-ion is chloride.

Therefore, the systematic name is constructed by identifying the cationic part and then the anionic part.

Chemical Properties

A summary of the key chemical properties for this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1799439-04-5 | [3][4] |

| Molecular Formula | C₆H₇BrCl₂N₂ | [5] |

| Molecular Weight | 257.94 g/mol | [5] |

| Physical Form | Solid | [4] |

Synthesis and Experimental Protocols

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 5-Bromo-6-chloro-2-cyanopyridine (Sandmeyer Reaction)

The initial step involves the conversion of the 2-amino group of the starting material into a cyano group. The Sandmeyer reaction is a classic and effective method for this transformation.[6][7]

Experimental Protocol:

-

Diazotization: To a cooled (0-5 °C) suspension of 2-amino-5-bromo-6-chloropyridine in an aqueous acidic solution (e.g., H₂SO₄ or HCl), a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water, which has been pre-heated to 60-70 °C. The reaction is typically exothermic, and nitrogen gas will be evolved.

-

Work-up: After the addition is complete, the reaction mixture is heated for a further period to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 5-bromo-6-chloro-2-cyanopyridine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine (Reduction of the Cyano Group)

The second step is the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation, which generally proceeds with high yield and selectivity.[5][8]

Experimental Protocol:

-

Reaction Setup: 5-Bromo-6-chloro-2-cyanopyridine is dissolved in a suitable solvent, such as methanol or ethanol, containing a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon or Raney Nickel). The reaction vessel is then placed in a hydrogenation apparatus.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred vigorously at room temperature until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to give the crude (5-Bromo-6-chloropyridin-2-yl)methanamine.

Step 3: Formation of this compound

The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocol:

-

Salt Formation: The crude (5-Bromo-6-chloropyridin-2-yl)methanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the amine (-NH₃⁺) protons. The aromatic protons will likely appear as doublets or singlets in the range of 7.0-8.5 ppm. The methylene protons are expected to be a singlet around 4.0-4.5 ppm. The amine protons will be a broad signal that can exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm), and the methylene carbon will be in the aliphatic region (around 40-50 ppm).

Applications in Medicinal Chemistry

Substituted pyridines are integral to the development of a wide range of therapeutic agents. The title compound, with its bromo, chloro, and aminomethyl functionalities, serves as a versatile intermediate for creating libraries of compounds for drug discovery.

Caption: Role of the title compound in a drug discovery workflow.

The reactive sites on the molecule allow for diverse chemical modifications:

-

The Amine Group: The primary amine is a key functional handle for amide bond formation, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR).

-

The Bromo and Chloro Groups: These halogen atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the introduction of aryl, heteroaryl, and amino groups.[9]

Recent research has highlighted the potential of substituted (aminomethyl)pyridine derivatives as inhibitors of enzymes like lysyl oxidase-like 2 (LOXL2), which is implicated in fibrotic diseases.[10] The structural motif present in the title compound is therefore of significant interest for the development of novel antifibrotic agents and other targeted therapies.

Safety and Handling

Based on available Safety Data Sheets (SDS) for this compound, the following handling precautions should be observed.[3][4]

-

Hazard Identification: The compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye damage.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the full Safety Data Sheet before handling this compound.

References

- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their prepar

- Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their prepar

- Safety Data Sheet - Combi-Blocks. (CAS Number: 1799439-04-5).

- Safety Data Sheet - CymitQuimica. (CAS: 1799439-04-5).

- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ

- A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.

- Sandmeyer reaction. Wikipedia.

- Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.

- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

- The novel reduction of pyridine derivatives with samarium diiodide. ScienceDirect.

- Sandmeyer Reaction. Organic Chemistry Portal.

- Table 2 Synthesis of 2-aminopyridines 2 from 2,4-pentadienenitriles 1 a.

- Sandmeyer reaction. L.S.College, Muzaffarpur.

- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.

- Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).

- Easy Access to 2-Aminopyridines. GalChimia.

- Preparation of Cyanopyridines by Direct Cyan

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). HMDB.

- SAFETY D

- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- SAFETY D

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.

- 1 H and 13 C NMR spectra data of compound 1 (δ values; 400 MHz and 100...).

- NMR Spectroscopy – 1H NMR Chemical Shifts.

- Application of 6-Chloropyridin-3-amine in Medicinal Chemistry: Detailed Applic

- Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). PubMed.

- Molecules | Section Medicinal Chemistry. MDPI.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe.

Sources

- 1. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. combi-blocks.com [combi-blocks.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key building block in pharmaceutical and agrochemical research. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. Beyond a mere recitation of steps, this guide elucidates the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. All procedures are presented with the necessary safety precautions and are supported by authoritative references.

Introduction and Significance

(5-Bromo-6-chloropyridin-2-yl)methanamine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of biologically active molecules. The substituted pyridine core is a common scaffold in medicinal chemistry, and the presence of bromo, chloro, and aminomethyl functionalities offers multiple points for further chemical modification. This allows for the exploration of structure-activity relationships in drug discovery programs. The synthesis of this compound, however, requires careful control of regioselectivity and reaction conditions due to the electronic nature of the pyridine ring and the presence of multiple halogen substituents.

This application note details a robust and reliable synthetic route starting from commercially available 2-amino-5-bromo-6-chloropyridine. The chosen pathway proceeds through a Sandmeyer reaction to install a cyano group, followed by reduction to the desired aminomethyl functionality, and concluding with the formation of the hydrochloride salt.

Overall Synthetic Scheme

The synthesis of this compound is achieved in a three-step process, as illustrated in the workflow diagram below.

Application Note: Comprehensive Analytical Characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride

Abstract

This document provides a comprehensive guide to the analytical methods required for the thorough characterization of (5-Bromo-6-chloropyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, analytical scientists, and quality control professionals in the drug development sector. We present a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The causality behind experimental choices is explained to provide a deeper understanding of the analytical strategy, ensuring robust and reliable characterization of the compound's identity, purity, and structure.

Introduction

This compound is a substituted pyridine derivative whose structural complexity and reactive potential make it a valuable building block in medicinal chemistry. The presence of two different halogens, a primary amine, and a pyridine ring necessitates a rigorous analytical framework to confirm its chemical identity and ensure its purity prior to use in downstream applications. The hydrochloride salt form, while improving stability and handling, introduces specific considerations for analytical method development, particularly regarding solubility and ionization state.[1][2]

This guide presents an integrated analytical workflow designed to provide a complete characterization profile of the molecule, establishing a benchmark for quality assessment.

Overall Analytical Workflow

A multi-pronged approach is essential for unambiguous characterization. The workflow begins with structural elucidation using spectroscopic methods (NMR and MS) and is complemented by purity determination (HPLC) and identity confirmation (FTIR, Elemental Analysis).

Caption: Integrated workflow for the complete characterization of the target compound.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are required to confirm the connectivity of the carbon skeleton and the placement of substituents on the pyridine ring.

Expertise & Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the excellent solubility of amine hydrochloride salts and its ability to slow the exchange of N-H protons, allowing them to be observed. The expected chemical shifts are influenced by the electron-withdrawing nature of the chlorine and bromine atoms and the nitrogen heteroatom in the pyridine ring.

Predicted NMR Data

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale |

| Pyridine H-3 | ~8.1 - 8.3 | ~141 - 143 | Deshielded by adjacent nitrogen and bromine. |

| Pyridine H-4 | ~7.8 - 8.0 | ~122 - 124 | Influenced by ortho/para relationship to substituents. |

| Methylene (-CH₂-) | ~4.2 - 4.4 | ~45 - 48 | Adjacent to the electron-withdrawing pyridine ring. |

| Amine (-NH₃⁺) | ~8.5 - 9.0 (broad) | N/A | Broad signal due to quadrupolar relaxation and exchange; highly deshielded. |

| Pyridine C-2 | N/A | ~158 - 160 | Carbon attached to CH₂NH₃⁺ and adjacent to N. |

| Pyridine C-3 | N/A | ~141 - 143 | Aromatic CH. |

| Pyridine C-4 | N/A | ~122 - 124 | Aromatic CH. |

| Pyridine C-5 | N/A | ~118 - 120 | Carbon bearing the bromine atom. |

| Pyridine C-6 | N/A | ~150 - 152 | Carbon bearing the chlorine atom. |

Note: Predictions are based on standard substituent effects on pyridine rings. Actual values may vary.[3][4]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.7 mL of DMSO-d₆ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 (adjust for signal-to-noise).

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to ¹H frequency).

-

Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more (adjust for signal-to-noise).

-

-

Data Processing & Analysis:

-

Apply Fourier transform with an appropriate window function (e.g., exponential multiplication with line broadening of 0.3 Hz for ¹H).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the DMSO solvent peak (δ ~39.52 ppm).

-

Integrate the ¹H signals and assign the peaks based on their chemical shift, multiplicity, and integration values.

-

Assign the ¹³C peaks based on chemical shifts and comparison with predicted values.

-

Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition. The presence of both chlorine and bromine provides a highly characteristic isotopic pattern that serves as a powerful diagnostic tool.[5][6]

Expertise & Causality: A high-resolution mass spectrometer (HRMS) with a soft ionization source, such as Electrospray Ionization (ESI), is the method of choice. ESI is ideal for analyzing pre-charged ions like the ammonium cation of the hydrochloride salt. The analysis will be performed in positive ion mode to observe the protonated molecule, which corresponds to the free base form [M+H]⁺. The distinct isotopic signature arising from ³⁵Cl/³⁷Cl (approx. 3:1 ratio) and ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) must be observed.[7][8][9]

Expected Isotopic Pattern

The molecular ion cluster for the free base C₆H₆BrClN₂ will exhibit a unique pattern due to the combination of bromine and chlorine isotopes.

| Isotope Combination | Relative Mass (Da) | Expected Relative Abundance (%) |

| C₆H₆³⁵Cl⁷⁹BrN₂ | 219.95 | 100.0 |

| C₆H₆³⁵Cl⁸¹BrN₂ | 221.95 | 97.3 |

| C₆H₆³⁷Cl⁷⁹BrN₂ | 221.95 | 32.5 |

| C₆H₆³⁷Cl⁸¹BrN₂ | 223.95 | 31.6 |

Note: The M+2 peak (at ~221.95) will be a composite of two isotopologues and will have a combined abundance of ~129.8% relative to the M peak.